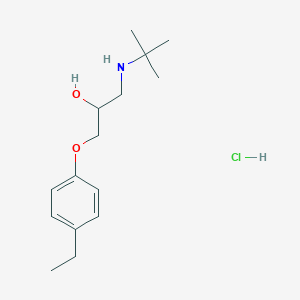
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of β-adrenergic blocking agents. These compounds are generally used in pharmaceutical applications to manage various cardiovascular conditions. The unique structure of this compound endows it with specific properties that make it valuable in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride involves several steps, beginning with the preparation of the appropriate phenol derivative. Typically, 4-ethylphenol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether. This intermediate is then reacted with tert-butylamine to form the final product. Hydrochloric acid is used to convert the free base into the hydrochloride salt, making the compound more soluble in water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, reaction times, and the use of high-purity reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions: 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride primarily undergoes nucleophilic substitution reactions due to the presence of the ether and amine groups. It can also participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines. Reaction conditions typically involve organic solvents such as ethanol or acetonitrile at moderate temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenolic ether to produce corresponding quinones.
Major Products:
Substitution Reactions: Formation of various substituted phenoxy derivatives.
Oxidation Reactions: Quinones and other oxidized products.
科学研究应用
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride has been explored in various scientific research fields:
Chemistry: Used as a model compound to study the effects of β-adrenergic blocking agents on different receptors and pathways.
Biology: Investigates the biological pathways involved in cardiovascular regulation and β-adrenergic signaling.
Medicine: Potential use in treating hypertension, angina, and certain arrhythmias due to its β-blocking activity.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control for β-blockers.
作用机制
1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride acts by blocking β-adrenergic receptors, which are responsible for mediating the effects of epinephrine and norepinephrine. By inhibiting these receptors, the compound reduces heart rate and contractility, leading to decreased cardiac output and lower blood pressure. The molecular targets primarily include β1-adrenergic receptors in the heart and β2-adrenergic receptors in the vascular smooth muscle.
相似化合物的比较
Propranolol
Atenolol
Metoprolol
Comparison and Uniqueness: While 1-(Tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol hydrochloride shares a common mechanism of action with these β-blockers, its unique structural features, such as the 4-ethylphenoxy group, confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness can affect its bioavailability, receptor selectivity, and side effect profile compared to other β-blockers. For example, while propranolol is non-selective, this compound might offer more targeted action with potentially fewer side effects.
That's quite a mouthful, but it gives a comprehensive picture of this compound. Intrigued by any particular section?
属性
IUPAC Name |
1-(tert-butylamino)-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-12-6-8-14(9-7-12)18-11-13(17)10-16-15(2,3)4;/h6-9,13,16-17H,5,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIWUNPLCQVAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
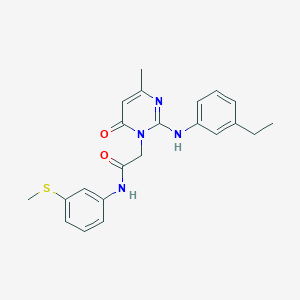
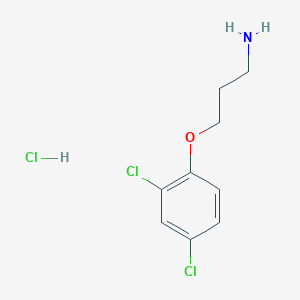
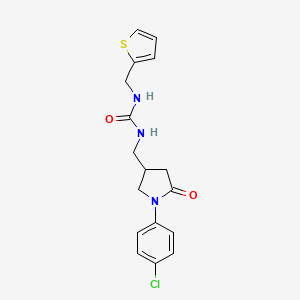
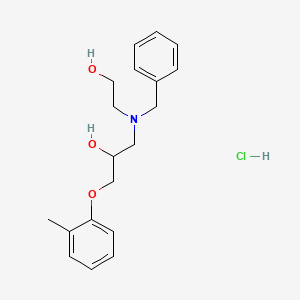
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2782726.png)
![methyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2782727.png)
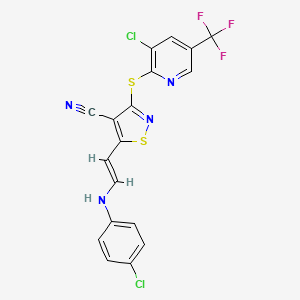
![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2782729.png)
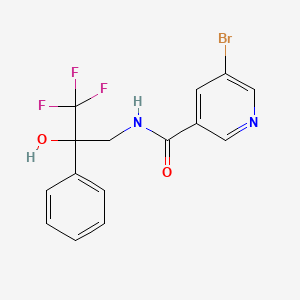
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2782733.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide](/img/structure/B2782735.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2782736.png)
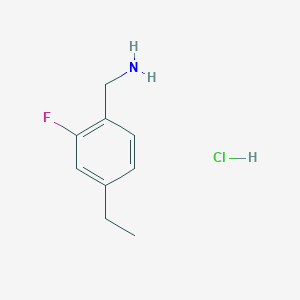
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)
